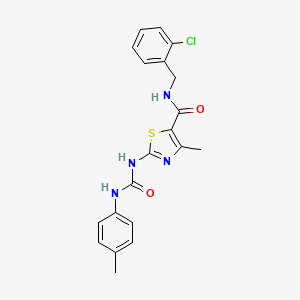

N-(2-chlorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c1-12-7-9-15(10-8-12)24-19(27)25-20-23-13(2)17(28-20)18(26)22-11-14-5-3-4-6-16(14)21/h3-10H,11H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGMCHDIVCLEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole derivative class. This compound is characterized by a thiazole ring, a carboxamide group, and various aromatic substituents, which contribute to its potential biological activities. The complexity of its structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of 414.9 g/mol. The structural features include:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Carboxamide Group : Enhances solubility and biological activity.

- Aromatic Substituents : Contribute to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that thiazole derivatives, including this compound, exhibit significant biological activities such as antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. Notable findings include:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Fungi : Inhibitory effects on Candida albicans and Aspergillus niger.

The presence of specific functional groups in the structure is crucial for enhancing their antimicrobial efficacy .

Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent. Related thiazole compounds have demonstrated:

- Inhibition of Tubulin Polymerization : This mechanism leads to cell cycle arrest in the G(2)/M phase, inducing apoptosis in cancer cells .

- Cytotoxicity : SMART compounds related to thiazoles have shown IC50 values in the low nanomolar range against prostate cancer and melanoma cell lines, indicating potent anticancer activity .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity by binding to active or allosteric sites.

- Modulation of Biological Pathways : These interactions could lead to modulation of various biological pathways, resulting in therapeutic effects .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide | Thiazole ring, ureido group | Exhibits different biological activity due to methoxy substitution |

| 1,3-thiazole derivatives | Various substitutions on thiazole | Diverse biological activities based on substituent nature |

| Ureido derivatives | Ureido group with different core structures | Potential variations in biological activity depending on core structure |

This compound stands out due to its specific combination of functional groups and structural features, providing opportunities for further research in medicinal chemistry .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives, providing insights into their potential applications:

- Anticancer Studies : Research on SMART compounds demonstrated their ability to overcome multidrug resistance in cancer cells while effectively inhibiting tubulin polymerization .

- Antimicrobial Efficacy : Investigations into the antimicrobial properties of related thiazoles have shown promising results against resistant bacterial strains and fungi .

Comparison with Similar Compounds

Key Compounds and Their Properties:

Structure-Activity Relationship (SAR) Insights

- Thiazole Core : The thiazole ring is critical for binding to biological targets (e.g., kinases, angiogenesis receptors). Substitutions at position 2 (ureido vs. pyridinyl) dictate target specificity. For example, compound 3k’s pyridinyl group enhances anti-angiogenic activity, while the target’s ureido group may favor interactions with urea-binding enzymes or receptors .

- Carboxamide Substituents : The 2-chlorobenzyl group in the target compound likely improves lipophilicity and membrane permeability compared to 3k’s 3-methoxyphenyl group, which may enhance solubility but reduce blood-brain barrier penetration .

- However, the absence of a sulfonamide group in the target may limit CA IX affinity .

Mechanistic Considerations

- Compound 3k inhibits angiogenesis via VEGF signaling, while the CA IX inhibitor in targets tumor hypoxia. The target compound’s ureido group may align with either mechanism, but further studies are needed to confirm its primary pathway .

- Thiazole carbohydrazide derivatives () show potent cytotoxicity, suggesting that replacing the carbohydrazide with a carboxamide (as in the target) may alter metabolic stability or off-target effects .

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole ring serves as the foundational scaffold for this compound. The Hantzsch synthesis , first described in 1887, remains the most widely employed method for constructing 2-aminothiazole derivatives. For N-(2-chlorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, the reaction involves:

- α-Halo carbonyl precursors : Ethyl α-bromoacetoacetate is reacted with thiourea in the presence of iodine or silica chloride as catalysts. This step yields 2-amino-4-methylthiazole-5-carboxylate (Intermediate A ), with the methyl group at position 4 and the carboxylate at position 5.

- Optimization : Elevated temperatures (80–100°C) and polar aprotic solvents like DMF enhance cyclization efficiency, achieving yields of 68–75%.

Solid-Phase Synthesis Adaptations

Recent advancements in solid-phase synthesis enable precise control over regioselectivity. As demonstrated by, a resin-bound approach minimizes isomer formation:

- Reductive amination : 4-Formyl-3-methoxy phenoxy resin is functionalized with thiourea, followed by cyclization using α-bromoketone in DMF.

- Cleavage : Trifluoroacetic acid (TFA) and dichloromethane (DCM) liberate the thiazole-5-carboxylic acid precursor, which is subsequently converted to the carboxamide.

Functionalization of the Thiazole Ring

Introduction of the Carboxamide Group at Position 5

The carboxylate group in Intermediate A is transformed into the carboxamide via sequential steps:

Ureido Group Installation at Position 2

The 2-amino group of Intermediate B is functionalized to form the ureido linkage:

- Isocyanate coupling : p-Tolyl isocyanate reacts with Intermediate B in dry tetrahydrofuran (THF), producing the target ureido derivative.

- Alternative route : Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and p-toluidine in DMF achieves comparable results.

- Challenges : Competing side reactions (e.g., biuret formation) are suppressed by maintaining temperatures below 0°C during isocyanate addition.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

| Method | Thiazole Formation Yield | Carboxamide Coupling Yield | Ureido Installation Yield | Total Yield |

|---|---|---|---|---|

| Hantzsch + Solution-Phase | 72% | 85% | 78% | 48% |

| Solid-Phase | 68% | 91% | 82% | 51% |

Q & A

Q. What are the established synthetic routes for N-(2-chlorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide?

The synthesis typically involves multi-step protocols:

- Thiazole Core Formation : Cyclization of thiourea derivatives with α-haloketones under inert gas (Ar/N₂) to form the thiazole ring .

- Urea Linkage Introduction : Reaction of isocyanates (e.g., p-tolyl isocyanate) with amine-functionalized intermediates to establish the ureido group .

- Benzyl Substitution : Coupling of 2-chlorobenzylamine via nucleophilic substitution or carbodiimide-mediated amidation .

Key Conditions: Ethanol or dioxane solvents, reflux (6–12 hrs), and purification via recrystallization (ethanol/ethyl acetate) .

Q. How is the compound structurally characterized, and what analytical methods are critical?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiazole C-2 urea linkage, chlorobenzyl group) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₁H₂₀ClN₅O₂S) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the urea moiety .

Q. What are the primary biological targets or mechanisms of action proposed for this compound?

- Enzyme Inhibition : Thiazole derivatives often target kinases (e.g., p38 MAPK) or proteases via hydrogen bonding with the urea group .

- Receptor Modulation : Fluorinated benzyl groups may enhance selectivity for G-protein-coupled receptors (GPCRs) in cancer pathways .

Assays Used: Kinase inhibition assays (IC₅₀ determination), cellular viability (MTT), and fluorescence-based binding studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

- Solvent Optimization : Replacing ethanol with DMF improves solubility of intermediates, reducing side-product formation .

- Catalysis : Use of HOBt/DCC coupling agents enhances amidation efficiency (>90% yield) .

- Continuous Flow Chemistry : Reduces reaction time (2–4 hrs vs. 12 hrs) and improves reproducibility .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values)?

- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time .

- Orthogonal Validation : Confirm enzyme inhibition via both fluorescence (e.g., ADP-Glo™) and radiometric assays .

- Metabolic Stability Testing : Evaluate compound stability in microsomal preparations to rule out false negatives .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify substituents (e.g., replace 2-chlorobenzyl with 4-fluorobenzyl) to assess impact on potency .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., urea with kinase ATP-binding pocket) .

- Pharmacophore Mapping : Highlight essential groups (thiazole core, urea linker) using QSAR models .

Q. How does the compound’s stability under physiological conditions influence experimental design?

- pH-Dependent Stability : Test solubility and degradation in buffers (pH 2–8) to simulate gastrointestinal and plasma environments .

- Light/Temperature Sensitivity : Store compounds in amber vials at –20°C to prevent thiazole ring oxidation .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.